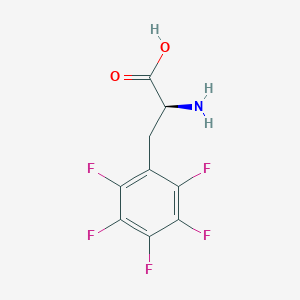

2,3,4,5,6-Pentafluoro-L-phenylalanine

説明

2,3,4,5,6-Pentafluoro-L-phenylalanine is a useful research compound. Its molecular formula is C9H6F5NO2 and its molecular weight is 255.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is known that the compound is used in the studies of fluorine-containing dipeptides used in the diagnosis of cancer and other related conditions .

Pharmacokinetics

The compound is practically insoluble in water , which may affect its bioavailability.

Result of Action

It is used in the studies of fluorine-containing dipeptides for the diagnosis of cancer and other related conditions .

生化学分析

Biochemical Properties

The biochemical properties of 2,3,4,5,6-Pentafluoro-L-phenylalanine are not fully understood due to the limited research available. As a derivative of phenylalanine, it may interact with enzymes, proteins, and other biomolecules that typically interact with phenylalanine. The nature of these interactions could be influenced by the presence of the fluorine atoms, which can form strong hydrogen bonds and significantly alter the physicochemical properties of the molecule .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

生物活性

2,3,4,5,6-Pentafluoro-L-phenylalanine (P5F-Phe) is a fluorinated analog of the amino acid phenylalanine. Its unique structure, characterized by five fluorine atoms attached to the phenyl ring, significantly influences its biological activity and applications in protein engineering and drug development. This article explores the biological activity of P5F-Phe, focusing on its effects on protein interactions, biosynthesis pathways, and experimental findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C9H6F5NO2

- Molecular Weight : 255.15 g/mol

- InChI Code :

1S/C9H6F5NO2.ClH/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12;/h3H,1,15H2,(H,16,17);1H/t3-;/m0./s1

The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability compared to its non-fluorinated counterparts. This modification is crucial for its role in biological systems.

1. Protein Interaction Enhancement

P5F-Phe has been shown to enhance protein interactions and stability due to its unique electronic properties. Research by Qianzhu et al. (2020) highlights that incorporating P5F-Phe into proteins can improve binding affinity and specificity in structural biology applications. The compound's fluorinated nature alters hydrophobicity and steric properties, which can lead to increased interaction with target proteins.

2. Biosynthesis Pathways

The biosynthesis of L-phenylalanine in organisms like E. coli involves key enzymes in the shikimate pathway. Ding et al. (2016) identified these enzymes' roles in producing phenylalanine derivatives, including fluorinated variants like P5F-Phe. Understanding these pathways is essential for developing biotechnological applications that utilize fluorinated amino acids.

Experimental Findings

Recent studies have employed various methodologies to examine the biological activity of P5F-Phe:

A. Synthetase Recognition and Protein Expression

A study investigated the recognition of P5F-Phe by different synthetases in E. coli and HEK cells. The results indicated that synthetases such as Phe X-D6 and Phe X-B5 could incorporate P5F-Phe into proteins with high fidelity:

| Synthetase | Expression System | Yield (µg/g cells) | Fidelity |

|---|---|---|---|

| Phe X-D6 | HEK Cells | ~34 | High |

| Phe X-B5 | E. coli | Comparable | Moderate |

These findings suggest that while both synthetases can recognize P5F-Phe effectively, their efficiency varies depending on the expression system used .

B. Impact on Protein Structure and Function

NMR spectroscopy studies have demonstrated that the incorporation of P5F-Phe into proteins can lead to increased plasticity without significantly affecting overall stability. For instance, research using calmodulin showed that while the stability remained unchanged, the presence of fluorinated amino acids altered conformational dynamics .

Case Study 1: Fluorinated Peptide Stability

In a comparative study of fluorinated peptides containing P5F-Phe versus their non-fluorinated counterparts, researchers observed enhanced thermal stability and resistance to proteolytic degradation in vitro. These properties are advantageous for therapeutic protein design.

Case Study 2: Enzymatic Activity Modulation

Another study focused on how P5F-Phe affects enzymatic activity within specific pathways. The findings revealed that certain enzymes exhibited altered activity profiles when P5F-Phe was incorporated into their structure, indicating potential applications in drug design where modulation of enzyme function is desired .

科学的研究の応用

Protein Engineering

Site-Specific Incorporation

The incorporation of 2,3,4,5,6-pentafluoro-L-phenylalanine into proteins allows researchers to investigate the role of aromatic interactions in protein structure and function. This amino acid can be incorporated into proteins using engineered aminoacyl-tRNA synthetases (RS) and tRNA pairs. Studies have shown that these pairs can efficiently encode fluorinated phenylalanines at specific sites within proteins, enabling detailed analysis of their effects on protein stability and interaction dynamics .

Fluorination Effects on Protein Function

The fluorination of phenylalanine residues can significantly alter the electrostatic properties of proteins. This alteration can affect ligand binding and protein-protein interactions. For instance, the incorporation of pentafluoro-L-phenylalanine has been shown to maintain high fidelity in protein synthesis while allowing for the exploration of how these modifications influence protein behavior in various biological contexts .

Medicinal Chemistry

Drug Design and Development

Fluorinated amino acids like this compound serve as valuable building blocks in the design of novel pharmaceuticals. Their unique electronic properties can enhance the binding affinity of drug candidates to their targets. For example, fluorinated compounds are often more resistant to metabolic degradation, which can improve the pharmacokinetic profiles of drugs .

Therapeutic Applications

Research has indicated that fluorinated phenylalanines may play roles in developing inhibitors for various biological targets. For instance, they have been explored in the context of g-secretase inhibitors and other therapeutic agents targeting neurological diseases . The ability to fine-tune the properties of these compounds through fluorination opens new avenues for creating effective treatments.

Biophysical Studies

Structural Analysis

The incorporation of this compound into peptides and proteins allows for advanced structural studies using techniques such as NMR spectroscopy and X-ray crystallography. The distinct chemical shifts associated with fluorinated residues provide insights into local environments within proteins and help elucidate folding mechanisms and stability factors .

Interaction Studies

Fluorinated amino acids facilitate the study of biomolecular interactions by altering hydrophobicity and charge characteristics. This property is particularly useful in examining membrane proteins or those involved in signaling pathways where aromatic interactions are crucial . The use of pentafluoro-L-phenylalanine can shed light on how specific interactions contribute to overall protein function.

Case Studies

特性

IUPAC Name |

(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJPUFAVPHQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375801 | |

| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34702-59-5, 138109-65-6 | |

| Record name | Pentafluorophenylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034702595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentafluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPHENYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJJ37GCZ42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。